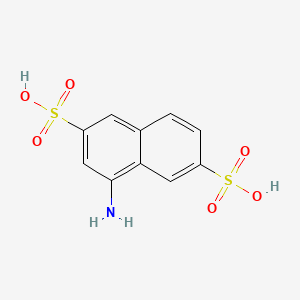

4-amino-2,6-naphthalenedisulfonic acid

Description

Properties

CAS No. |

6362-05-6 |

|---|---|

Molecular Formula |

C10H9NO6S2 |

Molecular Weight |

303.3 g/mol |

IUPAC Name |

4-aminonaphthalene-2,6-disulfonic acid |

InChI |

InChI=1S/C10H9NO6S2/c11-10-5-8(19(15,16)17)3-6-1-2-7(4-9(6)10)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |

InChI Key |

XGQWHHCZIMXNHG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)N)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)N)S(=O)(=O)O |

Other CAS No. |

6362-05-6 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 4-amino-2,6-naphthalenedisulfonic acid generally follows a two-step approach:

- Step 1: Synthesis or isolation of the corresponding nitro-substituted naphthalenedisulfonic acid (e.g., 4-nitro-2,6-naphthalenedisulfonic acid).

- Step 2: Catalytic reduction of the nitro group to the amino group.

This approach is consistent with methods used for related isomers such as 4-amino-2,7-naphthalenedisulfonic acid, where the nitro precursor is reduced catalytically.

Catalytic Reduction of Nitro to Amino Group

The key step in preparing this compound is the reduction of the nitro group on the naphthalenedisulfonic acid framework.

Catalytic Hydrogenation Method:

- A typical method involves dissolving the nitro-substituted naphthalenedisulfonic acid in an appropriate solvent and adjusting the pH to a mildly basic range (pH 7–10).

- A palladium on carbon catalyst (typically 10% Pd/C) is added in catalytic amounts (0.1% to 5% relative to substrate weight).

- Hydrogen gas is introduced at pressures ranging from 0.1 to 4 MPa.

- The reaction temperature is controlled between 10°C and 220°C.

- Reaction times vary from 1 to 6 hours with stirring to ensure complete reduction.

- After completion, the catalyst is removed by filtration, and the product is purified by methods such as recrystallization, extraction, or chromatography.

This method is environmentally friendly, allows catalyst and solvent recycling, and achieves high yields and purity.

Separation and Purification of 2,6-Naphthalenedisulfonic Acid Isomers

Since the starting material and intermediates often exist as mixtures of naphthalenedisulfonic acid isomers, selective separation of the 2,6-isomer is crucial.

Selective Crystallization Process:

- The reaction mixture from naphthalene disulfonation contains multiple isomers, including 2,6- and 2,7-naphthalenedisulfonic acids.

- Water is added to the mixture to adjust sulfuric acid concentration to 45–90% by weight (optimal 50–75%).

- The temperature is maintained between 0°C and 70°C (preferably 20–50°C).

- Under these conditions, 2,6-naphthalenedisulfonic acid selectively crystallizes and can be separated by filtration.

- The filtrate can be reused to improve yield and isomer conversion efficiency.

This process avoids the use of inorganic salts or organic solvents for separation, simplifying purification and reducing environmental impact.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Nitro Precursor Synthesis | Nitration of 2,6-naphthalenedisulfonic acid | Controlled nitration with nitric acid |

| Solvents for Reduction | Water, ethanol, acetic acid, chloroform, methylene dichloride, trifluoroacetic acid | Solvent choice affects solubility and reaction rate |

| pH for Reduction | 7 to 10 | Mildly basic to optimize catalyst activity |

| Catalyst | 10% Pd/C, 0.1% to 5% (w/w substrate) | Recyclable palladium-carbon catalyst |

| Hydrogen Pressure | 0.1 to 4 MPa | Pressurized hydrogen atmosphere |

| Reaction Temperature | 10°C to 220°C | Depends on scale and kinetics |

| Reaction Time | 1 to 6 hours | Sufficient for complete reduction |

| Purification Methods | Filtration, recrystallization, extraction, chromatography | To achieve high purity |

| Isomer Separation Conditions | Sulfuric acid concentration 45–90%, Temp 0–70°C | Selective crystallization of 2,6-isomer |

Research Findings and Practical Considerations

- The catalytic hydrogenation method using palladium on carbon is highly efficient and environmentally benign compared to classical reduction methods involving toxic reagents.

- Adjusting pH and solvent choice is critical to maintaining catalyst activity and product stability.

- The separation of 2,6-naphthalenedisulfonic acid from isomeric mixtures is feasible by simple dilution and temperature control without resorting to complex solvent extraction or ion-exchange methods.

- Hydrolysis of the amino group at high temperatures (above 180°C) should be avoided to prevent degradation and side-product formation.

- The use of recycled catalyst and solvent reduces production costs and environmental footprint, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-amino-2,6-naphthalenedisulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino form.

Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Substituting agents: Such as halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be used in further chemical synthesis and applications .

Scientific Research Applications

4-amino-2,6-naphthalenedisulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 4-amino-2,6-naphthalenedisulfonic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers

(a) 4-Amino-1,5-Naphthalenedisulfonic Acid (CAS 117-55-5)

- Structure: Sulfonic acid groups at 1,5-positions and amino at 4-position.

- Properties: Molecular weight 303.317; solubility in water and ethanol varies due to steric effects of sulfonic acid groups at 1,5-positions .

- Applications : Used in specialty dyes where regioselectivity impacts color fastness .

(b) 3-Amino-2,6-Naphthalenedisulfonic Acid (Armstrong and Wynne’s Acid)

- Structure: Amino group at 3-position, sulfonic acids at 2,6-positions.

- Properties: Higher acidity compared to 4-amino isomer due to proximity of amino and sulfonic acid groups. Less soluble in polar solvents .

- Applications : Primarily in high-performance dyes requiring strong electron-withdrawing effects .

(c) 7-Amino-1,3-Naphthalenedisulfonic Acid (CAS 86-65-7)

Hydroxy and Acetylated Derivatives

(a) 3-Hydroxy-2,6-Naphthalenedisulfonic Acid

- Structure: Hydroxyl group at 3-position instead of amino.

- Properties : pKa ~1.8; forms chelates with metal ions, enhancing dye-metal coordination .

- Applications : Used in metallized dyes and pigments .

(b) N-Acetyl H Acid (1-Acetamido-8-Hydroxy-3,6-Disulfonic Acid, CAS 134-34-9)

Comparative Data Table

Research Findings and Industrial Relevance

- Reactivity: The 4-amino-2,6-isomer exhibits faster diazotization rates than 1,5- or 1,3-isomers due to reduced steric hindrance .

- Thermal Stability: Compounds with sulfonic acids at 2,6-positions (e.g., this compound) show higher thermal stability (>250°C decomposition) compared to 1,3-isomers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing 4-amino-2,6-naphthalenedisulfonic acid with high purity?

- Methodological Answer : The synthesis typically involves sulfonation and amination steps. For positional isomers like 3-amino-2,6-naphthalenedisulfonic acid, sulfonation of naphthalene derivatives at specific positions is achieved using concentrated sulfuric acid under controlled temperatures (e.g., 150–180°C), followed by nitration and reduction to introduce the amino group. Reaction time, stoichiometry of sulfonating agents, and temperature are critical to avoid over-sulfonation or decomposition . For purification, recrystallization from hot water or ethanol is recommended, as solubility varies significantly with sulfonic acid group positions (e.g., 4-amino-1-naphthalenesulfonic acid is sparingly soluble in water but soluble in methanol) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : UV-Vis spectroscopy is useful for detecting aromatic amines and sulfonic acid groups, with absorbance peaks typically observed between 250–300 nm. Fourier-transform infrared (FTIR) spectroscopy can confirm sulfonate (S=O stretching at 1150–1250 cm⁻¹) and amino (N–H bending at 1600–1650 cm⁻¹) functionalities. High-performance liquid chromatography (HPLC) with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid) resolves impurities, while nuclear magnetic resonance (NMR) (¹H and ¹³C) identifies positional isomerism and substituent patterns .

Advanced Research Questions

Q. How can researchers address contradictory solubility data reported for this compound in aqueous and organic solvents?

- Methodological Answer : Discrepancies often arise from variations in sulfonation degree, pH, and temperature. For example, 1-naphthylamine-4-sulfonic acid decomposes above 206°C and has limited solubility in cold water but dissolves in hot water . Systematic studies under standardized conditions (e.g., pH 2–7, 25–80°C) are recommended. Solubility can be enhanced by forming sodium salts (e.g., trisodium salts of naphthalenedisulfonic acids are highly water-soluble) . Polar aprotic solvents like dimethyl sulfoxide (DMSO) may improve solubility for spectroscopic analysis .

Q. What strategies mitigate thermal decomposition during the synthesis or storage of sulfonated naphthalene derivatives like this compound?

- Methodological Answer : Decomposition pathways (e.g., desulfonation or oxidation) are temperature- and pH-dependent. Storage in inert atmospheres (N₂ or Ar) at ≤4°C reduces degradation. Stabilizers like ascorbic acid (0.1% w/w) can inhibit oxidative side reactions. For heat-sensitive steps, microwave-assisted synthesis at lower temperatures (e.g., 100°C) with short reaction times minimizes decomposition .

Q. How does the positional isomerism of sulfonic acid groups influence the reactivity of this compound in azo dye synthesis?

- Methodological Answer : The 2,6-disulfonic acid configuration enhances water solubility and chelating capacity, making it a preferred intermediate for metallized dyes. In azo coupling reactions, the amino group at position 4 reacts with diazonium salts (e.g., from aniline derivatives) under acidic conditions (pH 3–5) to form stable diazo bonds. Comparative studies with 3,6- or 3,8-disulfonic isomers show differences in dye stability and chromophore intensity due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.